Ethyl 2-chloro-3-nitro-5-oxo-5,7,8,9,10,11-hexahydroazepino[1,2-a]quinoline-6-carboxylate Ethyl 2-chloro-3-nitro-5-oxo-5,7,8,9,10,11-hexahydroazepino[1,2-a]quinoline-6-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC0756613
InChI: InChI=1S/C17H17ClN2O5/c1-2-25-17(22)15-12-6-4-3-5-7-19(12)13-9-11(18)14(20(23)24)8-10(13)16(15)21/h8-9H,2-7H2,1H3
SMILES: CCOC(=O)C1=C2CCCCCN2C3=CC(=C(C=C3C1=O)[N+](=O)[O-])Cl
Molecular Formula: C17H17ClN2O5
Molecular Weight: 364.8 g/mol

Ethyl 2-chloro-3-nitro-5-oxo-5,7,8,9,10,11-hexahydroazepino[1,2-a]quinoline-6-carboxylate

CAS No.:

Cat. No.: VC0756613

Molecular Formula: C17H17ClN2O5

Molecular Weight: 364.8 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-chloro-3-nitro-5-oxo-5,7,8,9,10,11-hexahydroazepino[1,2-a]quinoline-6-carboxylate -

Specification

Molecular Formula C17H17ClN2O5
Molecular Weight 364.8 g/mol
IUPAC Name ethyl 2-chloro-3-nitro-5-oxo-8,9,10,11-tetrahydro-7H-azepino[1,2-a]quinoline-6-carboxylate
Standard InChI InChI=1S/C17H17ClN2O5/c1-2-25-17(22)15-12-6-4-3-5-7-19(12)13-9-11(18)14(20(23)24)8-10(13)16(15)21/h8-9H,2-7H2,1H3
Standard InChI Key YSUBDCZSEDUAAG-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C2CCCCCN2C3=CC(=C(C=C3C1=O)[N+](=O)[O-])Cl
Canonical SMILES CCOC(=O)C1=C2CCCCCN2C3=CC(=C(C=C3C1=O)[N+](=O)[O-])Cl

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